Methyl ursolate is a natural product found in Eucalyptus globulus, Nerium oleander, and other organisms with data available.
Methyl ursolate
CAS No.: 32208-45-0
Cat. No.: VC21346761
Molecular Formula: C31H50O3
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32208-45-0 |
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Molecular Formula | C31H50O3 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Standard InChI | InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3 |
Standard InChI Key | YCBSMEKEDOHEQI-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC |
Chemical Identity and Structural Characteristics
Methyl ursolate is formally identified as the methyl ester of ursolic acid with the molecular formula C31H50O3 . It possesses a pentacyclic framework that is characteristic of triterpenoid compounds, with specific structural modifications that distinguish it from its parent compound. The compound is registered under the Chemical Abstracts Service (CAS) Registry Number 32208-45-0 .
The structural representation of methyl ursolate can be described through several notations:
Chemical Nomenclature
The compound is alternatively known by several systematic names:
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Urs-12-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)-
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Urs-12-en-28-oic acid, 3β-hydroxy-, methyl ester
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Methyl (3β)-3-Hydroxyurs-12-en-28-oate
Chemical Identifiers
The unique chemical identity of methyl ursolate is represented through standardized notations:
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InChI: InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1
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Canonical SMILES: O=C(OC)C12CCC(C)C(C)C2C3=CCC4C5(C)CCC(O)C(C)(C)C5CCC4(C)C3(C)CC1
Physicochemical Properties
Methyl ursolate possesses distinct physicochemical characteristics that influence its biological activity and pharmaceutical applications. The table below summarizes the key physical and chemical properties:
The variations in reported melting points (286°C versus 172.1-173.0°C) may be attributed to differences in measurement methods, sample purity, or polymorphic forms .
Natural Sources and Occurrence
Methyl ursolate is primarily derived from natural botanical sources, with significant concentrations found in several plant families:
Primary Plant Sources
Methyl ursolate occurs naturally in various plant tissues, including:
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Species of Combretum and Uncaria genera
Extraction and Isolation
The compound has been successfully isolated from apple peels through a process involving ethanol-ethyl acetate extraction followed by chemical derivatization. According to research conducted on apple peel extracts, the crude extract is treated with diazomethane, after which methyl ursolate is purified through column chromatography and characterized spectrometrically .
Comparative Analysis with Related Compounds
Methyl ursolate belongs to a broader class of triterpenoid compounds with similar structures but distinct biological profiles:
Structural Relationships
The following table compares methyl ursolate with structurally related compounds:
Compound | Relationship to Methyl Ursolate | Key Distinguishing Features |
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Ursolic Acid | Parent compound | Carboxylic acid group instead of methyl ester; similar biological activities but lower solubility |
Betulinic Acid | Structural analog | Different carbon skeleton; known for potent anti-cancer properties |
Oleanolic Acid | Structural isomer | Different stereochemistry; exhibits hepatoprotective effects |
Lupeol | Related triterpene | Different ring system; antimicrobial activities |
Comparative Advantages
Methyl ursolate offers several advantages over its parent compound ursolic acid:
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Enhanced solubility characteristics that improve bioavailability in pharmaceutical formulations
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Comparable or superior anti-inflammatory efficacy in experimental models
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Potential for chemical derivatization at multiple positions to further enhance bioactivity
Synthesis and Chemical Modifications
Synthetic Approaches
The primary method for obtaining methyl ursolate involves the esterification of ursolic acid:
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Treatment of crude plant extracts with diazomethane facilitates the conversion of ursolic acid to methyl ursolate
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This chemical derivatization addresses the inherent poor solubility of ursolic acid, enabling improved formulation characteristics
Structural Modifications
Further chemical modifications of methyl ursolate have been explored to enhance specific biological activities:
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Glycosylation at the 3-hydroxyl position, as in methyl ursolate 3-O-β-chacotrioside, has yielded compounds with antiviral properties
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Structure-activity relationship studies have demonstrated that selective modification of the sugar residues can maintain biological activity while improving pharmacokinetic properties
Applications and Future Perspectives
Current Applications
Methyl ursolate finds applications across several domains:
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As a research tool for investigating anti-inflammatory mechanisms
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In the development of potential treatments for rheumatoid arthritis and inflammatory conditions
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As a lead compound for antiviral drug discovery, particularly against influenza viruses
Future Research Directions
Several promising research avenues for methyl ursolate include:
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Optimization of formulation strategies to enhance bioavailability and targeted delivery
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Development of semi-synthetic derivatives with improved pharmacological profiles
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Investigation of synergistic effects with conventional therapeutics
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Exploration of structure-based design approaches to enhance specific biological activities
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